molecular formula C9H10N2 B1626415 4-Pyridinebutanenitrile CAS No. 84200-09-9

4-Pyridinebutanenitrile

Cat. No. B1626415
Key on ui cas rn: 84200-09-9
M. Wt: 146.19 g/mol
InChI Key: OXAMZLPBBCZRMY-UHFFFAOYSA-N
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Patent
US05504077

Procedure details

To the product of Example 21 (6.7 g, 42.9 mmol) in 300 mL of acetonitrile (CH3CN), was added potassium cyanide (KCN, 11.2 g, 171.7 mmol) and dibenzo-18-crown-6 (1.0 g, 2.8 mmol). After the reaction had been refluxed for 18 hours, it was cooled to room temperature, and stripped of all solvent under reduced pressure. The residue was partitioned between 100 mL each of water and CH2Cl2 and the aqueous phase was washed with 3×100 mL of CH2Cl2. The combined organic phase was dried (Na2SO4), filtered, and stripped of solvent to yield 6.7 g of crude product. This material was purified by HPLC on silica gel to yield 5.3 g of the title material as a yellow oil.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1.[C-:11]#[N:12].[K+]>C(#N)C.C1OCCOC2C(=CC=CC=2)OCCOCCOC2C(=CC=CC=2)OC1>[N:8]1[CH:9]=[CH:10][C:5]([CH2:4][CH2:3][CH2:2][C:11]#[N:12])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
ClCCCC1=CC=NC=C1
Name
Quantity
11.2 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
1 g
Type
catalyst
Smiles
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction had been refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 100 mL each of water and CH2Cl2
WASH
Type
WASH
Details
the aqueous phase was washed with 3×100 mL of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield 6.7 g of crude product
CUSTOM
Type
CUSTOM
Details
This material was purified by HPLC on silica gel

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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